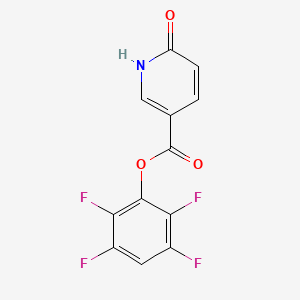
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate is a fluorinated aromatic ester. This compound is characterized by the presence of four fluorine atoms on the phenyl ring and a hydroxynicotinate moiety. The unique structure of this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate typically involves the esterification of 2,3,5,6-tetrafluorophenol with 6-hydroxynicotinic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent compound in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluorophenol: Shares the tetrafluorophenyl moiety but lacks the nicotinate group.
6-Hydroxynicotinic Acid: Contains the hydroxynicotinate moiety but lacks the tetrafluorophenyl group.
2,3,5,6-Tetrafluoroterephthalaldehyde: Another fluorinated aromatic compound with distinct chemical properties.
Uniqueness
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate is unique due to the combination of the tetrafluorophenyl and hydroxynicotinate groups. This dual functionality imparts unique reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C12H5F4NO3 |
|---|---|
Molekulargewicht |
287.17 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl) 6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C12H5F4NO3/c13-6-3-7(14)10(16)11(9(6)15)20-12(19)5-1-2-8(18)17-4-5/h1-4H,(H,17,18) |
InChI-Schlüssel |
KHFXCGCDJWFQBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
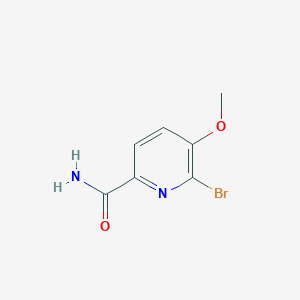
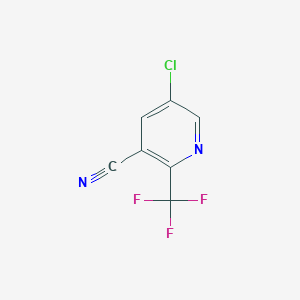
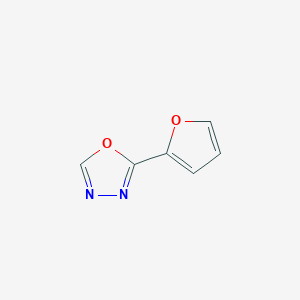
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670178.png)
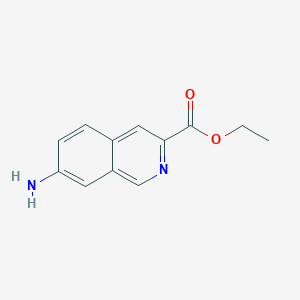
![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)

![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)
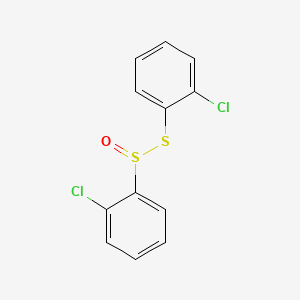

![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)
